2-Hydroxyterephthalic acid

Descripción

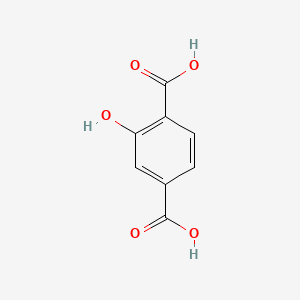

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxyterephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOWNLMZVKJRSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212983 |

Source

|

| Record name | 2-Hydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-94-2 |

Source

|

| Record name | 2-Hydroxyterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyterephthalic Acid for Researchers and Drug Development Professionals

An Introduction to 2-Hydroxyterephthalic Acid: A Versatile Aromatic Dicarboxylic Acid

This compound, also known by its systematic IUPAC name 2-hydroxybenzene-1,4-dicarboxylic acid, is an organic compound with the chemical formula C₈H₆O₅.[1] This aromatic dicarboxylic acid is a derivative of terephthalic acid and is characterized by the presence of a hydroxyl group (-OH) and two carboxyl groups (-COOH) attached to a benzene ring. It is a white to off-white crystalline solid.[2] The unique arrangement of its functional groups imparts specific chemical properties that make it a valuable molecule in various scientific and industrial applications, including polymer chemistry and as a highly sensitive fluorescent probe for the detection of hydroxyl radicals.[2][3] While not a direct participant in cellular signaling, its derivatives show promise in medicinal chemistry, making it a compound of interest for drug development professionals.[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources to ensure accuracy and provide a comprehensive overview for researchers.

| Property | Value |

| Molecular Formula | C₈H₆O₅ |

| Molecular Weight | 182.13 g/mol [1] |

| CAS Number | 636-94-2[1] |

| Appearance | White to yellow to orange powder to crystal |

| Melting Point | 312-317 °C |

| Boiling Point (Predicted) | 436.9 ± 40.0 °C |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.56 ± 0.10 |

| InChI | InChI=1S/C8H6O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)[1] |

| InChIKey | CDOWNLMZVKJRSC-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C(=O)O[1] |

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectroscopic information is provided below.

| Spectroscopic Data | Source Information |

| ¹³C NMR | Spectra available from online databases.[1] |

| GC-MS | Mass spectrometry data is available, showing characteristic fragmentation patterns.[1] |

| IR Spectra | Vapor phase IR spectra are accessible through spectral databases.[1][5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key application of this compound, designed to be directly applicable in a laboratory setting.

Synthesis of this compound from 2-Aminoterephthalic Acid

This protocol describes a common laboratory-scale synthesis of this compound starting from 2-aminoterephthalic acid.

Materials:

-

2-Aminoterephthalic acid (BDC-NH₂)

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(II) sulfate (CuSO₄)

-

Distilled water

-

Methanol (for purification, if necessary)

Procedure:

-

Dissolve 2.0 g (11 mmol) of 2-aminoterephthalic acid in 30 mL of distilled water.

-

Add 2.0 g of a 50 wt% aqueous NaOH solution to the suspension and stir at 0 °C until a clear solution is obtained.

-

Add a solution of 1.2 g of NaNO₂ dissolved in 2 mL of distilled water to the reaction mixture.

-

Dilute the solution with 16 mL of distilled water, and then slowly add 8 mL of concentrated HCl. The solution will turn a beige color.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Add CuSO₄ to the mixture and heat at 85 °C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product is collected by filtration and washed three times with 30 mL of distilled water.

-

The resulting colorless solid is this compound. A yield of approximately 90% (1.8 g) can be expected.

Detection of Hydroxyl Radicals using this compound as a Fluorescent Probe

This protocol details the use of this compound's precursor, terephthalic acid, as a highly sensitive probe for the detection and quantification of hydroxyl radicals (•OH). The reaction of non-fluorescent terephthalic acid with hydroxyl radicals produces the highly fluorescent this compound.

Materials:

-

Terephthalic acid (TA)

-

This compound (for calibration curve)

-

Phosphate buffer (pH 7.4) or other suitable buffer

-

Source of hydroxyl radicals (e.g., Fenton reagent: FeSO₄ and H₂O₂)

-

Fluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of terephthalic acid in the desired buffer. The concentration may need to be optimized depending on the expected concentration of hydroxyl radicals.

-

Prepare a series of standard solutions of this compound in the same buffer to generate a calibration curve.

-

-

Reaction:

-

In the experimental sample where hydroxyl radical generation is being investigated, add the terephthalic acid solution.

-

Initiate the reaction that produces hydroxyl radicals (e.g., by adding Fenton reagents).

-

Allow the reaction to proceed for a defined period.

-

-

Fluorescence Measurement:

-

Transfer an aliquot of the reaction mixture to a quartz cuvette.

-

Measure the fluorescence intensity using a fluorometer. The excitation wavelength is typically set to 315 nm, and the emission is monitored at 425 nm.[7]

-

-

Quantification:

-

Generate a calibration curve by plotting the fluorescence intensity of the this compound standard solutions against their known concentrations.

-

Use the fluorescence intensity of the experimental sample to determine the concentration of this compound formed, and subsequently, the amount of hydroxyl radicals generated. The detection limit for this compound using this method can be as low as 5 nmol/L.[2][3]

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the synthesis of this compound and its application in hydroxyl radical detection.

Applications in Research and Drug Development

This compound and its derivatives are gaining attention in various research fields, including materials science and medicinal chemistry.

In materials science, it serves as a functionalized linker for the synthesis of metal-organic frameworks (MOFs). The hydroxyl group can act as a coordination site or be further modified to tune the properties of the resulting MOF, such as its porosity, stability, and catalytic activity.

For drug development professionals, while this compound itself is not a therapeutic agent, the terephthalic acid scaffold is present in some approved drugs and is a subject of interest in medicinal chemistry.[8][9] Derivatives of terephthalic acid have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[4] The ability to functionalize the terephthalic acid core, as exemplified by this compound, allows for the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs.[4] The synthesis of various heterocyclic compounds from terephthalic acid derivatives has shown potential for biological applications.[10][11]

References

- 1. This compound | C8H6O5 | CID 97257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. An HPLC assay of hydroxyl radicals by the hydroxylation reaction of terephthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound(636-94-2)FT-IR [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Paracetamol from Plastic: Terephthalic Acid as a Sustainable Pharmaceutical Intermediate_CPHI制药在线 [pharmasources.com]

- 9. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyterephthalic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyterephthalic acid (2-HTA), also known as 2-hydroxy-1,4-benzenedicarboxylic acid, is an aromatic carboxylic acid that has garnered significant interest in various scientific fields. Its unique chemical structure, featuring both carboxyl and hydroxyl functional groups on a benzene ring, imparts specific physicochemical properties that make it a valuable molecule in materials science and biomedical research. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 2-HTA, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a derivative of terephthalic acid with a hydroxyl group substituted at the 2-position of the benzene ring.

An In-depth Technical Guide to 2-Hydroxyterephthalic Acid (CAS 636-94-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxyterephthalic acid (CAS 636-94-2), a substituted aromatic dicarboxylic acid. Also known as 2-Hydroxy-1,4-benzenedicarboxylic acid or H2BDC-OH, this compound is a derivative of terephthalic acid and serves as a versatile molecule in various scientific fields.[1] This document details its chemical and physical properties, primary applications, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a white to yellow or orange crystalline solid.[2][3] Its structure consists of a benzene ring substituted with two carboxylic acid groups and one hydroxyl group.[1][4] This arrangement of functional groups imparts specific reactivity and makes it a valuable precursor in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 636-94-2 | [5][6][7][8][9] |

| Molecular Formula | C₈H₆O₅ | [1][5][6][7][8] |

| Molecular Weight | 182.13 g/mol | [1][5][6][7][8][10] |

| Melting Point | 312-317 °C | [3][7][11][12][13] |

| Boiling Point (Predicted) | 436.9 ± 40.0 °C at 760 mmHg | [3][13] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [3][13] |

| pKa (Predicted) | 2.56 ± 0.10 | [4] |

| Solubility | Sparingly soluble in water; Soluble in hot methanol. | [4][14] |

| Appearance | White to yellow to orange powder or crystal. | [2][3] |

Table 2: Computational Chemistry Data

| Descriptor | Value | Source(s) |

| SMILES | OC(=O)c1ccc(C(O)=O)c(O)c1 | [7] |

| InChI Key | CDOWNLMZVKJRSC-UHFFFAOYSA-N | [7][9] |

| Topological Polar Surface Area (TPSA) | 94.83 Ų | [5] |

| LogP | 0.7886 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

Primary Uses and Applications

This compound is utilized across several domains of chemical science, primarily driven by its unique structural features.

-

Precursor for Metal-Organic Frameworks (MOFs) : It serves as a functionalized organic linker in the synthesis of MOFs.[15] The presence of the hydroxyl group allows for post-synthetic modification and can influence the sorption and selectivity properties of the resulting framework.[7] These materials have applications in gas storage, separation, and catalysis.[7][15]

-

Polymer Chemistry : The compound is a monomer used in the synthesis of high-performance polymers.[1][4] Notably, it is a monomer for hydroxyl-modified poly(p-phenylenebenzobisoxazole) (HPBO) fibers, which exhibit enhanced photostability and are used in the aerospace and automotive industries.[1][16]

-

Fluorescent Probe for Hydroxyl Radicals : this compound is the highly fluorescent product of the reaction between its non-fluorescent precursor, terephthalic acid, and hydroxyl radicals (•OH).[1] This property is exploited in environmental chemistry, biology, and materials science to detect and quantify these highly reactive oxygen species (ROS).[1] When excited at approximately 310 nm, it emits a strong fluorescence with a maximum around 425 nm.[1]

-

Chemical Intermediate : It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Proteomics Research : It is described as a carboxylic acid for use in proteomics research.[8]

References

- 1. Buy this compound | 636-94-2 [smolecule.com]

- 2. CAS 636-94-2: 2-hydroxybenzene-1,4-dicarboxylic acid [cymitquimica.com]

- 3. This compound CAS#: 636-94-2 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. 636-94-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound 97 636-94-2 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. jk-sci.com [jk-sci.com]

- 10. CAS RN 636-94-2 | Fisher Scientific [fishersci.com]

- 11. AB281330 | CAS 636-94-2 – abcr Gute Chemie [abcr.com]

- 12. matrixscientific.com [matrixscientific.com]

- 13. lumtec.com.tw [lumtec.com.tw]

- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 15. This compound | 636-94-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. dakenchem.com [dakenchem.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hydroxyterephthalic acid in water and various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document presents qualitative solubility information, comparative data for the parent compound terephthalic acid, and detailed experimental protocols for solubility determination and synthesis. This information is crucial for researchers and professionals involved in materials science, drug development, and analytical chemistry where this compound is utilized, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and as a biomarker for hydroxyl radical formation.

Physicochemical Properties

This compound (2-HTA) is a derivative of terephthalic acid, featuring a hydroxyl group on the benzene ring. This substitution influences its polarity and, consequently, its solubility characteristics. It is a solid at room temperature.

Solubility Profile

In Water: this compound is described as sparingly soluble in water. The presence of both polar carboxyl groups and a hydroxyl group, which can participate in hydrogen bonding, is offset by the nonpolar aromatic ring, limiting its aqueous solubility.

In Organic Solvents: Similar to its parent compound, terephthalic acid, this compound is expected to exhibit higher solubility in polar aprotic solvents. These solvents can effectively solvate the polar functional groups of the molecule.

For comparative purposes, the table below presents the solubility of terephthalic acid in various common solvents. It is anticipated that this compound would follow a similar trend, though the absolute solubility values may differ due to the presence of the hydroxyl group.

Table 1: Solubility of Terephthalic Acid in Various Solvents at 25°C

| Solvent | Solubility ( g/100 g solvent) |

| Water | 0.0017 |

| Glacial Acetic Acid | 0.013 |

| Methanol | 0.1 |

| Dimethylformamide (DMF) | 6.7 |

| Dimethyl Sulfoxide (DMSO) | 19.0 |

Note: This data is for the parent compound, terephthalic acid, and should be used as a general guide for solvent selection for this compound.

Experimental Protocols

While specific, validated experimental protocols for the solubility determination of this compound are not widely published, a general and reliable method based on the shake-flask technique can be employed.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of this compound should be used for quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100mL.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 2-aminoterephthalic acid followed by hydrolysis.

Protocol: Synthesis from 2-Aminoterephthalic Acid

Materials:

-

2-Aminoterephthalic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Copper(II) sulfate (CuSO₄) (catalyst)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 2-aminoterephthalic acid in an aqueous solution of sodium hydroxide.

-

Diazotization: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of sodium nitrite, followed by the dropwise addition of cold hydrochloric acid or sulfuric acid, while maintaining the low temperature. This step forms the diazonium salt.

-

Hydrolysis: To the solution containing the diazonium salt, add a solution of copper(II) sulfate. Heat the mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

-

Precipitation: Upon completion of the reaction, cool the mixture. The this compound will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining impurities. The product can be further purified by recrystallization from a suitable solvent.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: General workflow for shake-flask solubility determination.

Experimental Workflow for Synthesis of this compound

This diagram outlines the key steps in the synthesis of this compound from 2-aminoterephthalic acid.

Caption: Synthesis of this compound Workflow.

A Technical Guide to the Fluorescence Quantum Yield of 2-Hydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental fluorescence quantum yield of 2-hydroxyterephthalic acid (HTA). HTA is a highly fluorescent molecule produced from the reaction of the non-fluorescent terephthalic acid (TA) with hydroxyl radicals (•OH).[1] This property makes it a widely used probe for the detection and quantification of these reactive oxygen species in various chemical and biological systems.[1][2][3][4]

Theoretical vs. Experimental Quantum Yield

Quantitative Data Summary

The fluorescence quantum yield of this compound has been experimentally determined under various conditions. The following table summarizes key quantitative data from the literature. It is important to note that the yield of HTA from the reaction of TA with hydroxyl radicals can also impact the interpretation of fluorescence intensity measurements.[3][4]

| Parameter | Value | Conditions | Source |

| Fluorescence Quantum Yield (Φf) | 0.315 ± 0.07 | pH 3.5, dark ferrous Fenton system | [3][4] |

| Fluorescence Quantum Yield (Φf) | ~0.35 | pH ≥ 9 | [3][4] |

| Excitation Wavelength (λex) | 310 nm - 315 nm | Aqueous solutions | [3][6][7][8] |

| Emission Wavelength (λem) | 420 nm - 425 nm | Aqueous solutions | [3][7][8] |

| HTA Yield from TA + •OH | 31.5 ± 7% | pH 3.5 | [3][4] |

| HTA Yield from TA + •OH | 35% | pH ≥ 9, oxygen-saturated solution | [3][4][7] |

Reaction Mechanism: Formation of this compound

The formation of this compound is a result of the hydroxylation of terephthalic acid by hydroxyl radicals. This reaction is a key principle behind the use of terephthalic acid as a fluorescent probe for detecting •OH.[2][9] The simplified reaction pathway is as follows: Terephthalic acid reacts with a hydroxyl radical, leading to the formation of a hydroxycyclohexadienyl radical intermediate. This intermediate subsequently undergoes oxidation to form the stable and highly fluorescent product, this compound.[2]

Caption: Reaction pathway for the formation of fluorescent this compound from terephthalic acid and a hydroxyl radical.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[5]

Objective: To determine the fluorescence quantum yield of this compound (the sample) relative to a known standard (e.g., quinine sulfate).

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

Quinine sulfate (standard, Φf = 0.54 in 0.1 M H₂SO₄)

-

Spectroscopic grade solvents (e.g., ultrapure water, 0.1 M H₂SO₄)[10]

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a stock solution of the this compound sample in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[11]

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.[5]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots will be used to calculate the quantum yield.

-

-

Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation:[5][12]

Φs = Φr * (m_s / m_r) * (n_s² / n_r²)

Where:

-

Φr is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

-

Caption: Workflow for determining the relative fluorescence quantum yield of a sample.

Conclusion

While a theoretical quantum yield for this compound is not established, a wealth of experimental data provides a solid foundation for its use as a fluorescent probe. Researchers should carefully consider the experimental conditions, particularly pH and solvent, when utilizing literature values for quantum yield. For the most accurate results, it is recommended to determine the quantum yield experimentally under the specific conditions of the intended application, following a standardized protocol such as the comparative method outlined in this guide.

References

- 1. Validation of a robust and sensitive method for detecting hydroxyl radical formation together with evoked neurotransmitter release in brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection and optimization of 2-hydroxy- terephthalic acid formed through the reaction of terephthalic acid with hydroxyl radical in liquid exposed to helium cold atmospheric plasma jet [pst.hfcas.ac.cn]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. CN101241076A - A kind of assay method of hydroxyl free radical concentration - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. researchgate.net [researchgate.net]

- 12. edinst.com [edinst.com]

The Discovery and Synthetic Evolution of 2-Hydroxyterephthalic Acid: A Technical Guide

Introduction

2-Hydroxyterephthalic acid, also known as 2,5-dicarboxyphenol, is an aromatic organic compound that has garnered significant interest in various scientific and industrial fields. Its utility as a monomer in the production of high-performance polymers, a fluorescent probe for detecting hydroxyl radicals, and a versatile building block in organic synthesis underscores the importance of understanding its discovery and the evolution of its synthetic methodologies. This technical guide provides a comprehensive overview of the history of this compound, from early synthetic approaches for related compounds to modern, sophisticated methods of its preparation. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Historical Context: The Emergence of Hydroxylated Benzenedicarboxylic Acids

While a definitive first synthesis of this compound is not readily apparent in early chemical literature, its history is intrinsically linked to the development of methods for the preparation of terephthalic acid and other hydroxylated aromatic carboxylic acids. The industrial importance of terephthalic acid grew significantly after World War II, with initial production methods involving the oxidation of p-xylene with nitric acid.

Early investigations into the synthesis of hydroxylated dicarboxylic acids can be traced back to the early 20th century. A notable publication by A. Marzin in the Journal für Praktische Chemie in 1933 detailed the synthesis of 2,5-dihydroxyterephthalic acid from 2,5-dibromoterephthalic acid in the presence of copper powder. This work highlights the early use of halogenated precursors and metal-catalyzed reactions to introduce hydroxyl functionalities onto the benzene ring of terephthalic acid derivatives. It is plausible that similar strategies were explored for the synthesis of the mono-hydroxylated analogue.

The Kolbe-Schmitt reaction, a cornerstone of aromatic carboxylation developed in the mid-19th century, was widely used for the synthesis of hydroxybenzoic acids like salicylic acid and p-hydroxybenzoic acid. This reaction, involving the carboxylation of a phenoxide, suggests a potential early route to this compound through the selective carboxylation of a suitable dihydroxybenzene derivative.

Modern Synthetic Methodologies

In recent decades, a variety of sophisticated and efficient methods for the synthesis of this compound have been developed. These methods offer improvements in terms of yield, purity, and environmental impact compared to historical approaches. The following sections detail the experimental protocols and quantitative data for several key modern synthetic routes.

De Novo Biosynthesis via Enzymatic Kolbe-Schmitt Reaction

A novel and environmentally benign approach to this compound involves its de novo biosynthesis using engineered microorganisms. This method utilizes an enzymatic Kolbe-Schmitt reaction to carboxylate a phenolic substrate.

Experimental Protocol:

A de novo biosynthetic pathway for this compound was constructed in Saccharomyces cerevisiae. The process begins with glucose as a starting material, which is converted through the shikimic acid pathway to chorismic acid. The enzyme 3-hydroxybenzoate synthase (Hyg5) then converts chorismic acid to 3-hydroxybenzoic acid (3-HBA). Finally, a 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) is employed to carboxylate 3-HBA at the para-position, yielding this compound. The engineered yeast strain is cultured in a suitable medium in a CO2 environment to facilitate the carboxylation step.

Quantitative Data:

| Parameter | Value | Reference |

| Organism | Saccharomyces cerevisiae S288C (engineered) | |

| Starting Material | Glucose | |

| Key Enzymes | 3-hydroxybenzoate synthase (Hyg5), 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Ao) | |

| Product Titer | 45.40 ± 0.28 µg/L | |

| Culture Time | 36 hours |

Reaction Pathway:

Caption: De novo biosynthesis of this compound.

Synthesis from 2-Aminoterephthalic Acid

A common chemical synthesis route involves the diazotization of 2-aminoterephthalic acid followed by hydrolysis.

Experimental Protocol:

2-Aminoterephthalic acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 0°C, and an aqueous solution of sodium nitrite is added. The mixture is then slowly acidified with concentrated hydrochloric acid, leading to the formation of a diazonium salt. The reaction mixture is stirred at room temperature for several hours. Subsequently, copper sulfate is added, and the mixture is heated to 85°C for 24 hours to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, yielding this compound. The solid product is collected by filtration and washed with distilled water.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Aminoterephthalic acid |

| Reagents | NaOH, NaNO2, HCl, CuSO4 |

| Reaction Temperature | 0°C (diazotization), 85°C (hydrolysis) |

| Reaction Time | 4 hours (diazotization), 24 hours (hydrolysis) |

| Yield | 90% |

Reaction Pathway:

Caption: Synthesis from 2-aminoterephthalic acid.

Photocatalytic Synthesis from Terephthalic Acid

This compound can be produced by the photocatalytic hydroxylation of terephthalic acid. This method is often used for the detection and quantification of hydroxyl radicals.

Experimental Protocol:

A suspension of a photocatalyst, such as titania-coated hollow glass microspheres (HGM-TiO2), is prepared in an aqueous solution of terephthalic acid in a photoreactor. The suspension is purged with oxygen and irradiated with UV light (e.g., from a Rayonet photochemical reactor with 350 nm lamps). During irradiation, hydroxyl radicals are generated, which then react with terephthalic acid to form this compound. The product formation can be monitored by fluorescence spectroscopy (excitation at 315 nm, emission at 425 nm).

Quantitative Data:

| Parameter | Value |

| Starting Material | Terephthalic acid |

| Photocatalyst | HGM-TiO2 |

| Light Source | Rayonet photochemical reactor (350 nm) |

| Product Detection | Fluorescence Spectroscopy (Ex: 315 nm, Em: 425 nm) |

| Yield | 35% (as a percentage of trapped hydroxyl radicals) |

Experimental Workflow:

Caption: Workflow for photocatalytic synthesis.

Dehydration of 1,2-Dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic Acid

An economical synthesis route involves the dehydration of a novel intermediate, 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid, which can be produced microbially from terephthalic acid.

Experimental Protocol:

The starting material, 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid, is obtained by culturing a microorganism capable of oxidizing terephthalic acid. The dehydration of this intermediate to this compound can be catalyzed by either acid or base.

-

Acid-Catalyzed Dehydration: A solution of 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid in 5% sulfuric acid is heated at 85°C for 60 minutes. The resulting solid, this compound, is collected by filtration.

-

Base-Catalyzed Dehydration: The diol intermediate is dissolved in 1 N sodium hydroxide to form its salt. This solution is then heated at 85°C for 20 minutes. Subsequent acidification with sulfuric acid precipitates the this compound product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2-Dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid | [1] |

| Acid Catalyst | 5% H2SO4 | [1] |

| Base Catalyst | 1 N NaOH | [1] |

| Reaction Temperature | 85°C | [1] |

| Reaction Time | 60 min (acid), 20 min (base) | [1] |

| Melting Point | >300°C | [1] |

| UV λmax (pH 7.0) | 311 nm, 247 nm | [1] |

Reaction Pathway:

Caption: Synthesis via dehydration of a diol intermediate.

Conclusion

The journey of this compound from a compound with obscure origins in the early history of organic chemistry to a molecule with diverse and significant modern applications is a testament to the continuous evolution of synthetic methodology. While its initial discovery remains to be definitively pinpointed, the historical context of related terephthalic acid and hydroxybenzoic acid syntheses provides a logical framework for its early preparation. The development of modern techniques, including biosynthesis and efficient chemical transformations, has made this compound more accessible for research and industrial applications. The detailed protocols and data presented in this guide offer a valuable resource for scientists and researchers, enabling further innovation in the fields of polymer science, analytical chemistry, and beyond.

References

Detecting the Invisible Threat: A Technical Guide to the Fluorescence-Based Detection of Hydroxyl Radicals using 2-Hydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, application, and quantification of 2-hydroxyterephthalic acid as a fluorescent probe for the detection of hydroxyl radicals (•OH). The high reactivity and short lifespan of these radicals make their direct measurement challenging. The method described herein offers a sensitive and specific approach to quantify this critical reactive oxygen species, which is implicated in a wide range of biological processes and pathological conditions.

The Core Mechanism: From Non-Fluorescent to Highly Fluorescent

The fundamental principle of this detection method lies in the specific reaction between the non-fluorescent molecule, terephthalic acid (TA), and hydroxyl radicals. This reaction results in the formation of a highly fluorescent product, this compound (hTA).[1][2] Due to the symmetrical nature of the terephthalic acid molecule, the hydroxylation reaction predominantly yields a single, stable product, simplifying the interpretation of results.[1]

The reaction is highly specific to hydroxyl radicals; other reactive oxygen species such as hydrogen peroxide and superoxide radicals do not react with terephthalic acid to form the fluorescent product.[1] This specificity makes it a robust tool for studying oxidative stress in various systems.

Below is a diagram illustrating the chemical transformation at the heart of this detection method.

Quantitative Analysis: Key Parameters

The accurate quantification of hydroxyl radicals using this method relies on understanding the key parameters of the reaction and the resulting fluorescence.

| Parameter | Value | Conditions/Notes |

| Excitation Wavelength (λex) | ~310-315 nm | Optimal wavelength for exciting this compound.[3][4] |

| Emission Wavelength (λem) | ~425 nm | Peak fluorescence emission of this compound.[5][6] |

| Reaction Rate Constant (k) | (4.4 ± 0.1) × 10⁹ M⁻¹ s⁻¹ | Second-order rate constant for the reaction between terephthalic acid and hydroxyl radicals.[4] |

| Detection Limit | As low as 2 nM | Can be achieved with sensitive fluorescence spectroscopy.[7] Using HPLC-fluorescence detection, a limit of 5 nmol/L has been reported.[8][9] |

| Product Stability | Stable for at least 24 hours | The fluorescence of 2-hydroxyterephthalate is stable, allowing for delayed measurement.[8][9] |

| Yield of hTA (YhTA) | 31.5 ± 7% | Determined using a dark ferrous Fenton system at pH 3.5.[7] The yield has been reported to be around 35% in the presence of oxygen.[4] The yield shows a moderate dependence on pH, decreasing from about 35% at pH 9 to 31% at pH 2.[7] |

Experimental Protocols

Two common approaches for the generation of hydroxyl radicals in a controlled setting and their subsequent detection using terephthalic acid are the Fenton reaction and analysis via fluorescence spectroscopy or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Hydroxyl Radical Generation using the Fenton Reaction

The Fenton reaction provides a straightforward method for generating hydroxyl radicals in situ.

Materials:

-

Ferrous sulfate (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Terephthalic acid (TA) solution

-

Phosphate buffer (pH ~7.4 for biological relevance, or other desired pH)

Procedure:

-

Prepare a reaction mixture containing terephthalic acid in the desired buffer. A typical concentration for TA is in the range of 4.25 mmol/L.[9]

-

To initiate the reaction, add ferrous sulfate and hydrogen peroxide to the TA solution. Common concentrations are in the micromolar range, for example, 50 µmol/L Fe(II) and a range of 2.5-50 µmol/L H₂O₂.[8][9]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction, if necessary, by adding a quenching agent like dimethyl sulfoxide (DMSO).[10]

-

Proceed with fluorescence measurement or HPLC analysis.

Protocol 2: Quantification by Fluorescence Spectroscopy

This method provides a rapid assessment of this compound formation.

Instrumentation:

-

Fluorescence Spectrometer

Procedure:

-

After the reaction, transfer the sample to a suitable cuvette.

-

Set the excitation wavelength of the fluorometer to approximately 315 nm.[3]

-

Measure the fluorescence emission spectrum, with the peak expected at around 425 nm.[5][6]

-

Quantify the concentration of this compound by comparing the fluorescence intensity to a standard curve prepared with known concentrations of authentic this compound.

Protocol 3: Quantification by HPLC with Fluorescence Detection

HPLC offers a more sensitive and specific quantification by separating this compound from other potential interfering substances.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Fluorescence Detector

Procedure:

-

Filter the reaction samples to remove any particulates.

-

Inject a defined volume of the sample into the HPLC system.

-

Separate the components using a suitable column (e.g., a C18 column).

-

The mobile phase composition will depend on the specific column and separation requirements.

-

Set the fluorescence detector to an excitation wavelength of ~315 nm and an emission wavelength of ~425 nm.

-

Identify and quantify the this compound peak based on its retention time and fluorescence signal compared to a standard.

The following diagram outlines a typical experimental workflow for hydroxyl radical detection.

Conclusion

The use of terephthalic acid as a fluorescent probe provides a reliable and sensitive method for the detection and quantification of hydroxyl radicals. Its high specificity and the stability of the fluorescent product, this compound, make it a valuable tool in various research fields, including biology, chemistry, and drug development. By following standardized protocols and understanding the quantitative aspects of the assay, researchers can effectively measure the presence and concentration of this highly reactive and important radical species.

References

- 1. Validation of a robust and sensitive method for detecting hydroxyl radical formation together with evoked neurotransmitter release in brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Plasma-Produced Hydroxyl Radicals in Solution and their Dependence on the pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. keio.elsevierpure.com [keio.elsevierpure.com]

- 9. An HPLC assay of hydroxyl radicals by the hydroxylation reaction of terephthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of 2-Hydroxyterephthalic Acid in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyterephthalic acid, a functionalized aromatic dicarboxylic acid, is emerging as a significant monomer in the field of polymer chemistry, particularly in the synthesis of high-performance and functional polymers. Its unique structure, featuring both carboxylic acid and hydroxyl groups, offers opportunities for creating polymers with tailored properties such as enhanced thermal stability, improved mechanical strength, and specific chemical functionalities. This technical guide provides an in-depth exploration of the role of this compound in polymer chemistry, addressing its synthesis, potential polymerization pathways, and the anticipated properties of the resulting polymers. While direct polymerization data for this compound is limited in publicly available literature, this guide draws parallels with its close isomer, 2,5-dihydroxyterephthalic acid, to provide valuable insights for researchers.

Synthesis of this compound

The synthesis of this compound is a critical first step for its use as a monomer. One notable method involves the enzymatic Kolbe-Schmitt reaction, which utilizes CO2 fixation. This biosynthetic pathway is particularly relevant for creating sustainable and bio-based polymers.

A de novo biosynthesis pathway has been demonstrated, starting from glucose to produce shikimic acid, chorismic acid, and 3-hydroxybenzoic acid (3-HBA) as intermediates. The final step involves the carboxylation of 3-HBA at the para-position using a hydroxybenzoate (de)carboxylase, such as 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), to yield this compound[1]. This enzymatic approach is advantageous due to its high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Polymerization of Hydroxy-Functionalized Terephthalic Acids

The presence of both hydroxyl and carboxylic acid groups on the terephthalic acid backbone allows for the synthesis of various types of polymers, primarily polyesters. The general principle involves polycondensation reactions where the dicarboxylic acid monomer reacts with a diol.

Theoretical Polymerization Pathway of this compound

Theoretically, this compound can undergo polycondensation with a diol, such as ethylene glycol, to form a polyester. The reaction would proceed through esterification, with the elimination of water. The hydroxyl group on the terephthalic acid ring could potentially remain as a pendant functional group, offering sites for further polymer modification.

Caption: Theoretical polycondensation of this compound with ethylene glycol.

Analogy with 2,5-Dihydroxyterephthalic Acid Polymerization

To infer the potential behavior of this compound in polymerization, we can examine its isomer, 2,5-dihydroxyterephthalic acid. This monomer has been successfully used to synthesize aromatic polyesters. For instance, it can be reacted with various linear diols (HO(CH2)nOH) to generate copolymer series. These reactions demonstrate that the hydroxyl groups can be retained in the final polymer structure, imparting specific properties.

Experimental Protocols: A Generalized Approach

Generalized Melt Polycondensation Protocol for Aromatic Polyesters:

-

Monomer Preparation: Ensure the high purity of this compound and the chosen diol (e.g., ethylene glycol). The monomers should be thoroughly dried to prevent side reactions with water.

-

Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with a specific molar ratio of this compound and the diol. A catalyst, such as antimony(III) oxide or titanium(IV) butoxide, is added (typically 0.05-0.1 mol% based on the diacid).

-

Esterification (First Stage): The mixture is heated under a nitrogen atmosphere to a temperature range of 180-220°C with continuous stirring. This stage facilitates the initial esterification reaction, and water is distilled off. This stage is typically continued for 2-4 hours.

-

Polycondensation (Second Stage): The temperature is gradually increased to 250-280°C, and a vacuum is slowly applied (typically below 1 mmHg). This helps to remove the remaining water and ethylene glycol, driving the polymerization reaction towards the formation of a high molecular weight polymer. This stage can last for 3-5 hours, and the reaction progress can be monitored by the increase in the viscosity of the melt.

-

Polymer Recovery: Once the desired viscosity is achieved, the reactor is cooled, and the polymer is extruded and pelletized.

-

Purification: The resulting polymer can be dissolved in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitated in a non-solvent like methanol to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.

Properties of Polymers Derived from Hydroxyterephthalic Acids

The introduction of a hydroxyl group onto the terephthalic acid backbone is expected to significantly influence the properties of the resulting polymers.

Quantitative Data (Analogous Systems)

Since direct quantitative data for poly(2-hydroxyterephthalate) is scarce, the following table presents data for polyesters derived from the analogous monomer, 2,5-dihydroxyterephthalic acid, to provide a comparative reference.

| Polymer System | Diol Comonomer | Glass Transition Temp. (Tg) (°C) |

| Poly(alkylene dihydroxyterephthalate) | Ethylene glycol (n=2) | 168 |

| Propylene glycol (n=3) | 115 | |

| Butylene glycol (n=4) | 85 | |

| Hexylene glycol (n=6) | 60 | |

| Decylene glycol (n=10) | 36 |

Data sourced from studies on 2,5-dihydroxyterephthalic acid-based polyesters.[2]

Expected Properties of 2-Hydroxyterephthalate-based Polymers

-

Thermal Stability: The aromatic backbone is expected to impart high thermal stability. The presence of the hydroxyl group might slightly alter the degradation profile compared to standard PET.

-

Mechanical Properties: The rigidity of the aromatic ring should contribute to good mechanical strength and a high modulus. The potential for hydrogen bonding due to the hydroxyl group could further enhance intermolecular interactions and mechanical performance.

-

Chemical Reactivity and Functionality: The pendant hydroxyl group is the most significant feature. It provides a reactive site for post-polymerization modification, allowing for the grafting of other molecules to tailor surface properties, introduce biocompatibility, or attach drug molecules.

-

Solubility: The hydroxyl group may increase the polarity of the polymer, potentially improving its solubility in certain polar organic solvents compared to non-functionalized aromatic polyesters.

Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel polyester.

Caption: General workflow from monomer to application for novel polyesters.

Conclusion and Future Outlook

This compound holds considerable promise as a functional monomer for the development of advanced polymers. While direct experimental data on its polymerization is currently limited in open literature, the theoretical potential and analogies with its isomers suggest that polyesters derived from it could exhibit a valuable combination of high performance and functionality. The pendant hydroxyl group is a key feature that opens avenues for creating materials with tailored properties for a wide range of applications, including high-performance plastics, functional coatings, and biomedical devices. Further research into the direct polymerization of this compound is warranted to fully unlock its potential in polymer chemistry. The development of efficient and sustainable synthesis routes, such as the enzymatic method, will be crucial for its future commercial viability.

References

2-Hydroxyterephthalic Acid: A Versatile Building Block for Advanced Metal-Organic Frameworks in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in various scientific and industrial fields, including gas storage, catalysis, and biomedicine. Their unique properties, such as high surface area, tunable pore size, and functionalizable structure, make them ideal candidates for advanced drug delivery systems. The choice of the organic linker is paramount in dictating the final properties of the MOF. 2-Hydroxyterephthalic acid (2-hydroxy-1,4-benzenedicarboxylic acid), a derivative of the common terephthalic acid linker, offers unique opportunities for the design of novel MOFs with tailored functionalities. The presence of a hydroxyl group in addition to the two carboxylic acid moieties allows for modified coordination environments and the potential for post-synthetic modification, making it a building block of significant interest for researchers in materials science and drug development.

This technical guide provides a comprehensive overview of the use of this compound in the construction of MOFs, with a particular focus on their synthesis, characterization, and potential applications in the pharmaceutical and biomedical sectors.

Synthesis of MOFs using this compound

The synthesis of MOFs using this compound as a linker typically follows solvothermal or hydrothermal methods, similar to those employed for other terephthalate-based MOFs. The general principle involves the reaction of a metal salt with the organic linker in a high-boiling point solvent at elevated temperatures and pressures.

One notable example of a MOF synthesized from a derivative of this compound is CPM-74 , which is a quasi-isomer of the well-known MOF-74. The conceptual synthesis of CPM-74 involves the "ligand charge separation" of the 2,5-dioxido-1,4-benzenedicarboxylate (dobdc4-) ligand found in MOF-74 into a hydroxyl group (OH-) and the triply deprotonated form of this compound (obdc3-). This results in a formula of Zn2(OH)(obdc), which is nearly isomeric with MOF-74-Zn (Zn2(dobdc)).[1]

General Synthesis Workflow

The synthesis of these MOFs can be generalized into a series of steps, as illustrated in the workflow diagram below. The precise parameters, such as temperature, reaction time, and solvent ratios, are critical for obtaining a crystalline product with the desired properties.

References

The Natural Occurrence of 2-Hydroxyterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyterephthalic acid (2-HTA), a hydroxylated derivative of terephthalic acid, is a molecule of growing interest due to its potential applications in polymer chemistry and as a biomarker for oxidative stress. While extensively studied as a product of the reaction between terephthalic acid and hydroxyl radicals, its natural occurrence has been less explored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 2-HTA, detailing its presence in the plant kingdom, and providing insights into its potential biosynthesis and analytical methodologies for its detection and quantification in natural matrices.

Natural Occurrence in the Plant Kingdom

The primary documented natural sources of this compound are found within the plant kingdom, specifically in the Gentianaceae family.

Identified Plant Species

Current scientific literature confirms the presence of this compound in the following plant species:

-

Centaurium erythraea (Common Centaury) : This plant is the most well-documented natural source of 2-HTA. An assessment report by the European Medicines Agency explicitly lists hydroxyterephthalic and 2,5-dihydroxy-terephthalic acids as organic/phenolic acids present in Centaurium erythraea[1][2]. The original identification was reported in a study by Hatjimanoli, Kaouadji, Mariotte, and Favre-Bonvin, who isolated and characterized these unusual phenolics from the plant[3][4].

Quantitative Data

To date, there is a notable lack of quantitative data in the published literature regarding the concentration of this compound in its natural plant sources. While its presence has been confirmed, further studies are required to determine the typical yield and variation of this compound in different plant tissues and under various environmental conditions.

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Family | Genus | Species | Compound Presence | Quantitative Data |

| Plantae | Gentianaceae | Centaurium | erythraea | Confirmed[1][2][3][4] | Not Reported |

| Plantae | Menyanthaceae | Menyanthes | trifoliata | Reported | Not Reported |

Biosynthesis and Potential Signaling Pathways

The natural biosynthetic pathway of this compound in plants has not yet been elucidated. However, insights can be drawn from microbial biosynthesis and general plant metabolic pathways.

Potential Biosynthetic Route

In engineered microorganisms, 2-HTA has been synthesized de novo from glucose via the shikimate pathway, leading to chorismic acid and subsequently 3-hydroxybenzoic acid (3-HBA). The final step involves the carboxylation of 3-HBA. This suggests a plausible route in plants, where aromatic compounds are commonly synthesized through the shikimate pathway.

Signaling Pathways

There is currently no direct evidence of this compound being involved in specific signaling pathways in plants. Aromatic acids, in general, are known to play roles in plant defense and as signaling molecules in plant-microbe interactions. Further research is needed to determine if 2-HTA has a functional role in plant physiology.

Experimental Protocols

While the original paper by Hatjimanoli et al. should be consulted for the specific isolation protocol, a general methodology for the extraction and analysis of phenolic acids from plant material can be adapted for this compound.

Extraction of Phenolic Acids from Plant Material

-

Sample Preparation : Air-dry or freeze-dry the plant material (e.g., aerial parts of Centaurium erythraea) and grind it into a fine powder.

-

Solid-Liquid Extraction :

-

Macerate the powdered plant material with a solvent such as methanol, ethanol, or a mixture of methanol/water or ethanol/water.

-

Perform the extraction at room temperature with agitation for several hours or use techniques like sonication or Soxhlet extraction to improve efficiency.

-

Filter the extract and repeat the extraction process on the plant residue to ensure complete recovery.

-

-

Solvent Partitioning (Optional) :

-

Evaporate the solvent from the combined extracts under reduced pressure.

-

Redissolve the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Phenolic acids are typically found in the more polar fractions.

-

-

Purification :

-

The fraction containing the phenolic acids can be further purified using techniques like column chromatography (e.g., on silica gel or Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and structural confirmation, a mass spectrometer (MS) detector can be coupled to the HPLC system (HPLC-MS).

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is typically used for the separation of phenolic acids.

-

Mobile Phase : A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection : The wavelength for detection should be set at the absorption maximum of this compound.

-

-

Quantification :

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Inject the prepared plant extracts into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Directions

The natural occurrence of this compound is an emerging area of phytochemical research. While its presence in Centaurium erythraea is confirmed, significant gaps in our knowledge remain. Future research should focus on:

-

Quantitative Analysis : Determining the concentration of this compound in Centaurium erythraea and Menyanthes trifoliata.

-

Screening of Other Species : Investigating other species within the Gentianaceae family and beyond for the presence of this compound.

-

Biosynthetic Pathway Elucidation : Identifying the specific enzymes and genes responsible for the biosynthesis of this compound in plants.

-

Biological Activity : Exploring the potential physiological roles and pharmacological activities of naturally occurring this compound.

A deeper understanding of the natural occurrence and biological function of this compound could open new avenues for its application in drug development and biotechnology.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Monohydroxy- and 2,5-Dihydroxy Terephthalic Acids, Two Unusual Phenolics Isolated from Centaurium erythraea and Identified in Other Gentianaceae Members | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. An Evaluation of the DNA-Protective Effects of Extracts from Menyanthes trifoliata L. Plants Derived from In Vitro Culture Associated with Redox Balance and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openreadings.eu [openreadings.eu]

2-Hydroxyterephthalic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Hydroxyterephthalic acid, a crucial molecule in various scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document covers its chemical synonyms, physicochemical properties, detailed experimental protocols, and its significant role as an analytical probe.

Chemical Identity and Synonyms

This compound, a derivative of terephthalic acid, is an aromatic carboxylic acid. Due to its versatile chemical structure, it is referenced in scientific literature under various names. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

| Synonym Type | Name |

| IUPAC Name | This compound[1] |

| Systematic Name | 2-Hydroxy-1,4-benzenedicarboxylic acid[1] |

| 2-hydroxybenzene-1,4-dicarboxylic acid[1] | |

| 1,4-Benzenedicarboxylic acid, 2-hydroxy- | |

| Common Synonyms | Hydroxyterephthalic acid |

| 2-hydroxyterephthalate[1] | |

| H2BDC-OH | |

| CAS Registry Number | 636-94-2[1] |

| Other Identifiers | NSC-109098[1] |

| DTXSID40212983[1] |

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical properties.

| Property | Value | Notes |

| Molecular Formula | C₈H₆O₅[1] | |

| Molecular Weight | 182.13 g/mol [1] | |

| Melting Point | 312-317 °C[2][3] | |

| pKa | 2.56 ± 0.10 (Predicted)[2] | |

| Solubility | Sparingly soluble in water.[4] | More soluble in polar organic solvents and alkaline conditions. |

| Appearance | White to yellow or orange powder/crystal[2] | |

| Density | 1.612 ± 0.06 g/cm³ (Predicted)[2] | |

| Flash Point | 232.2 °C[2] | |

| Vapor Pressure | 2.09E-08 mmHg at 25°C[2] | |

| UV max | 311 nm, 247 nm (at pH 7.0) | |

| ¹H NMR (DMSO-d₆) | δ 7.42 (1H), 7.45 (1H), 7.88 (1H) |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound as cited in scientific literature.

Synthesis Protocols

Method 1: From 2-Aminoterephthalic Acid

This protocol involves the diazotization of 2-aminoterephthalic acid followed by hydroxylation.

-

Dissolve 2-aminoterephthalic acid in an aqueous sodium hydroxide solution.

-

Cool the mixture to 0°C and add a solution of sodium nitrite.

-

Slowly add concentrated hydrochloric acid to the diluted mixture, which results in a beige-colored solution.

-

After stirring for 4 hours at room temperature, add copper sulfate and heat the mixture at 85°C for 24 hours.

-

The resulting solid is collected by filtration and washed with distilled water to yield this compound.

Method 2: Dehydration of 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid

This method can be catalyzed by either an acid or a base.

-

Acid Catalysis:

-

Heat a solution of 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid in 5% sulfuric acid at 85°C for 60 minutes.

-

The product precipitates and can be collected by filtration.

-

-

Base Catalysis:

-

Dissolve 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid in 1 N sodium hydroxide.

-

Heat the solution at 85°C for 20 minutes to form the sodium salt of this compound.

-

Purification

Purification of this compound can be achieved by recrystallization.

-

Dissolve the crude product in a basic solution (e.g., 1 N sodium hydroxide).

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with an acid like acetic acid to precipitate the purified this compound.

-

Collect the solid by filtration and dry thoroughly.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification and purity assessment of this compound. It is particularly useful when analyzing its formation as a product of hydroxyl radical trapping.

-

Detection: Fluorescence detection is highly sensitive for this compound.

-

Excitation Wavelength: 315 nm

-

Emission Wavelength: 425 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of this compound.

-

¹H NMR (in DMSO-d₆): Expected chemical shifts are approximately δ 7.42 (1H), 7.45 (1H), and 7.88 (1H).

-

¹³C NMR: Can be used for further structural elucidation.

Role in Scientific Research: A Hydroxyl Radical Probe

While this compound is a monomer for high-performance polymers, its most prominent role in research, particularly in biological and environmental sciences, is as a highly sensitive probe for the detection of hydroxyl radicals (•OH). This application does not involve a traditional signaling pathway but is a critical tool for studying processes where these reactive oxygen species are key signaling molecules or damaging agents.

The workflow for using this compound as a hydroxyl radical probe is depicted below.

Caption: Workflow of this compound as a fluorescent probe for hydroxyl radical detection.

In this process, the non-fluorescent terephthalic acid reacts with hydroxyl radicals to produce the highly fluorescent this compound. The intensity of the fluorescence emission at approximately 425 nm is directly proportional to the amount of hydroxyl radicals present in the system, allowing for their sensitive quantification. This method is widely used in studies of oxidative stress, advanced oxidation processes, and atmospheric chemistry.

References

2-Hydroxyterephthalic Acid: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyterephthalic acid, a derivative of terephthalic acid, is a valuable building block in organic synthesis and materials science. Its utility in the formation of metal-organic frameworks (MOFs) and as a fluorescent probe for detecting hydroxyl radicals underscores its importance in diverse research fields, including drug development and environmental science. This guide provides an in-depth overview of the safety protocols and handling procedures essential for the responsible and safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 636-94-2 | [1][2] |

| Molecular Formula | C₈H₆O₅ | [1][3] |

| Molecular Weight | 182.13 g/mol | [3][4] |

| Melting Point | 312-317 °C | [4][5] |

| Appearance | White to yellow to orange powder to crystal | [5] |

| Solubility | Sparingly soluble in water | [1] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an hazardous substance.[1][2][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

2.1. Precautionary Measures

To mitigate the risks associated with handling this compound, the following precautionary statements should be strictly adhered to:[2][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

2.2. NFPA 704 Hazard Diamond

-

Health (Blue): 2 (Indicates a moderate health hazard. Can cause temporary incapacitation or residual injury.)

-

Flammability (Red): 1 (Must be preheated before ignition can occur.)

-

Instability/Reactivity (Yellow): 0 (Normally stable, even under fire exposure conditions, and is not reactive with water.)

-

Special (White): (No special hazards)

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7] |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator with a particulate filter is recommended.[7] |

Handling and Storage

4.1. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

-

Avoid generating dust during handling.

-

Ground all equipment when transferring the material to prevent static discharge.

-

Wash hands thoroughly after handling.[2]

4.2. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[2][8]

-

Keep away from strong oxidizing agents.[2]

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell. | [2][6] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid creating dust.[7]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste material should be disposed of in an approved waste disposal plant.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

8.1. Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminoterephthalic acid.

-

Materials: 2-aminoterephthalic acid, Sodium hydroxide (NaOH), Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Copper sulfate (CuSO₄), Distilled water.

-

Procedure:

-

Dissolve 2-aminoterephthalic acid in distilled water and a 50 wt% aqueous NaOH solution.

-

Cool the solution to 0 °C and add an aqueous solution of NaNO₂.

-

Slowly add concentrated HCl to the mixture.

-